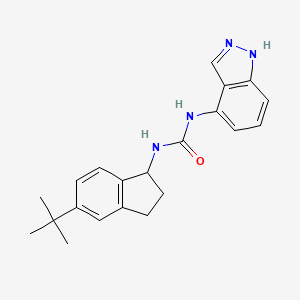

ABT-102

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H24N4O |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea |

InChI |

InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26) |

InChI Key |

TYOYXJNGINZFET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

Origin of Product |

United States |

Foundational & Exploratory

ABT-102: A Comprehensive Technical Guide to its Mechanism of Action as a TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key integrator of noxious stimuli. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's properties.

Core Mechanism of Action: Selective TRPV1 Antagonism

This compound, with the chemical name (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, exerts its pharmacological effects by directly and selectively blocking the activation of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a polymodal sensor activated by a variety of exogenous and endogenous stimuli, including capsaicin (B1668287), noxious heat (>42°C), and acidic conditions (protons).[2] It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain.

This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This means it binds to the receptor at the same site as agonists like capsaicin, but without activating the channel. By occupying the binding site, it prevents agonists from binding and inducing the conformational change necessary for channel opening and subsequent cation influx (primarily Ca2+ and Na+). This blockade of ion influx prevents the depolarization of nociceptive neurons and the transmission of pain signals to the central nervous system.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound Against Various TRPV1 Agonists

| Agonist | Species | Assay Type | IC50 (nM) | Reference |

| Capsaicin | Human (recombinant) | Intracellular Ca2+ | 5 - 7 | [1] |

| N-arachidonyl dopamine | Human (recombinant) | Intracellular Ca2+ | 5 - 7 | [1] |

| Anandamide | Human (recombinant) | Intracellular Ca2+ | 5 - 7 | [1] |

| Protons (pH 5.5) | Human (recombinant) | Intracellular Ca2+ | 5 - 7 | [1] |

| Capsaicin | Rat (DRG neurons) | Electrophysiology | 1 - 16 | [1] |

| Capsaicin | Rat (recombinant) | Electrophysiology | 1 - 16 | [1] |

| Protons (pH 5.5) | Rat (recombinant) | Electrophysiology | 1 - 16 | [1] |

| Heat (>45°C) | Rat (recombinant) | Electrophysiology | 1 - 16 | [1] |

Note: IC50 represents the concentration of this compound required to inhibit 50% of the agonist-induced response. DRG stands for Dorsal Root Ganglion.

Table 2: Competitive Antagonism and Selectivity of this compound

| Parameter | Value | Species | Assay | Reference |

| pA2 (vs. Capsaicin) | 8.344 | Human (recombinant) | Intracellular Ca2+ | [1] |

Note: The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. A higher pA2 value indicates higher affinity.

This compound has demonstrated high selectivity for the TRPV1 receptor over other TRP channels and a broad panel of other receptors, ion channels, and transporters.[1]

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Formulation | Study Population | Reference |

| Half-life (t1/2) | 7 - 11 hours | Solution & Solid Dispersion | Healthy Volunteers | [3] |

| Oral Clearance | 16 (14-18) L/h | Combined | Healthy Volunteers | [3] |

| Oral Volume of Distribution | 215 (192-237) L | Combined | Healthy Volunteers | [3] |

| Time to Steady State | ~5 days (twice daily dosing) | Solution & Solid Dispersion | Healthy Volunteers | [3] |

Signaling Pathway of TRPV1 and Inhibition by this compound

The activation of the TRPV1 receptor initiates a signaling cascade that results in the perception of pain. This compound disrupts this pathway at its origin.

Caption: TRPV1 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the mechanism of action of this compound.

In Vitro Assays

-

Objective: To determine the potency of this compound in inhibiting agonist-induced increases in intracellular calcium in cells expressing the TRPV1 receptor.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the recombinant human TRPV1 receptor.

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified period.

-

A TRPV1 agonist (e.g., capsaicin, protons) is added to the wells.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

-

Objective: To directly measure the effect of this compound on ion currents mediated by the TRPV1 channel.

-

Cells: Rat dorsal root ganglion (DRG) neurons or HEK293 cells expressing recombinant rat TRPV1.

-

Methodology:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Cells are held at a holding potential of -60 mV.

-

TRPV1 channels are activated by the application of capsaicin, protons, or by increasing the temperature of the bath solution.

-

Inward currents are recorded in response to agonist application.

-

This compound is co-applied with the agonist to determine its inhibitory effect on the current.

-

Concentration-response curves are generated to calculate the IC50 of this compound.

-

In Vivo Models

-

Objective: To assess the functional blockade of TRPV1 in sensory nerve terminals.

-

Model: Isolated rat dorsal root ganglion (DRG) neurons.

-

Methodology:

-

DRG neurons are cultured and then exposed to capsaicin in the presence or absence of this compound.

-

The release of CGRP into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The ability of this compound to inhibit capsaicin-evoked CGRP release is determined.

-

-

Objective: To evaluate the effect of this compound on nociceptive signaling in the central nervous system.

-

Model: Anesthetized rats.

-

Methodology:

-

Extracellular single-unit recordings are made from wide dynamic range (WDR) and nociceptive-specific (NS) neurons in the spinal dorsal horn.

-

The receptive field of the neuron on the hind paw is identified.

-

Heat stimuli are applied to the receptive field to evoke neuronal firing.

-

This compound is administered via intraplantar injection into the receptive field.

-

The effect of this compound on heat-evoked neuronal firing is recorded and quantified.

-

-

Objective: To assess the analgesic efficacy of this compound in a model of inflammatory pain.

-

Model: Male Sprague-Dawley rats.

-

Methodology:

-

A baseline paw withdrawal latency to a radiant heat source is measured.

-

Inflammation is induced by injecting a 1% solution of carrageenan into the plantar surface of the hind paw.

-

This compound or vehicle is administered orally.

-

Paw withdrawal latency to the radiant heat source is measured at various time points after drug administration.

-

An increase in paw withdrawal latency compared to vehicle-treated animals indicates an anti-hyperalgesic effect.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the characterization of a novel TRPV1 antagonist like this compound.

Caption: Preclinical to clinical development workflow for this compound.

Conclusion

This compound is a potent, selective, and competitive antagonist of the TRPV1 receptor. Its mechanism of action is well-characterized, involving the direct blockade of the TRPV1 ion channel and subsequent inhibition of nociceptive signaling. The comprehensive in vitro and in vivo data support its role as an analgesic agent. This technical guide provides a detailed overview of the core pharmacology of this compound, intended to serve as a valuable resource for researchers and professionals in the field of pain drug discovery and development.

References

- 1. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the TRPV1 antagonist this compound in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-102: A Technical Guide for the Potent and Selective TRPV1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel that plays a crucial role in pain signaling.[1][2] As an integrator of various noxious stimuli, including heat, protons (low pH), and capsaicin (B1668287) (the pungent component of chili peppers), TRPV1 represents a key target for the development of novel analgesic therapies.[2] this compound has demonstrated robust efficacy in multiple preclinical models of pain and has been evaluated in Phase 1 clinical trials.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetics, preclinical efficacy, safety profile, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its analgesic effects by directly inhibiting the activation of the TRPV1 receptor.[1] The binding of agonists like capsaicin to the TRPV1 receptor triggers the opening of the ion channel, leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[4] This influx results in the depolarization of nociceptive sensory neurons, initiating the transmission of pain signals to the central nervous system. This compound, as a competitive antagonist, is believed to bind to the receptor and prevent this conformational change, thereby blocking the downstream signaling cascade.

TRPV1 Signaling Pathway

The activation of the TRPV1 receptor initiates a complex signaling cascade within the sensory neuron. The initial influx of cations leads to depolarization of the cell membrane. This depolarization, if it reaches the threshold, triggers the generation of an action potential, which propagates along the neuron to transmit the pain signal. The increase in intracellular Ca²⁺ also activates various downstream signaling molecules, including Protein Kinase A (PKA) and Protein Kinase C (PKC), which can further sensitize the TRPV1 receptor, contributing to hyperalgesia.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 1–16 nM | Human | Capsaicin-induced TRPV1 activation | [5] |

| Kᵢ (CAP) | 0.4-0.5 nM | Not Specified | Capsaicin antagonism | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

| Parameter | Formulation | Dose | Value | Reference |

| Half-life (t₁/₂) | Solution & Solid Dispersion | Single and Multiple Doses | 7 - 11 hours | [3] |

| Time to Steady State | Solution & Solid Dispersion | Multiple Doses | Day 5 | [3] |

| Oral Clearance | Solution & Solid Dispersion | Not Specified | 16 L/h | [3] |

| Oral Volume of Distribution | Solution & Solid Dispersion | Not Specified | 215 L | [3] |

| Relative Bioavailability (Solution vs. Solid Dispersion) | Solution | Not Specified | 40% | [3] |

| Cₘₐₓ (Melt-extrusion vs. Solution) | Melt-extrusion | Not Specified | 53% higher | [7] |

| AUC∞ (Melt-extrusion vs. Solution) | Melt-extrusion | Not Specified | 42% higher | [7] |

| Cₘₐₓ (Spray-dried vs. Solution) | Spray-dried | Not Specified | 87% higher | [7] |

| AUC∞ (Spray-dried vs. Solution) | Spray-dried | Not Specified | 70% higher | [7] |

Table 3: Efficacy of this compound in a Human Pain Model (Healthy Volunteers)

| Outcome Measure | Dose | Day | Mean Difference from Placebo (°C) | 95% Confidence Interval | P-value | Reference |

| Oral Heat Pain Threshold (HPT) | 4 mg BID | 1 | 2.5 | 0.6 - 4.4 | <0.05 | [8] |

| Oral Heat Pain Threshold (HPT) | 4 mg BID | 5 | 4.4 | 2.5 - 6.3 | <0.05 | [8] |

| Cutaneous Heat Pain Threshold (HPT) | 4 mg BID | 2 | 3.3 | 1.4 - 5.3 | <0.05 | [8] |

| Cutaneous Heat Pain Threshold (HPT) | 4 mg BID | 5 | 5.3 | 3.3 - 7.2 | <0.05 | [8] |

| Oral Warm Detection Threshold (WDT) | 4 mg BID | 1 | 2.6 | 0.5 - 4.7 | <0.05 | [8] |

| Oral Warm Detection Threshold (WDT) | 4 mg BID | 5 | 2.7 | 0.6 - 4.9 | <0.05 | [8] |

| Cutaneous Warm Detection Threshold (WDT) | 4 mg BID | 2 | 1.3 | 0.0 - 2.6 | <0.05 | [8] |

| Cutaneous Warm Detection Threshold (WDT) | 4 mg BID | 5 | 1.6 | 0.3 - 2.8 | <0.05 | [8] |

Table 4: Safety and Tolerability of this compound - Effect on Body Temperature

| Parameter | Value | Condition | Reference |

| Estimated Body Temperature Increase | 0.6 to 0.8°C | At analgesic exposures in humans | [5][9] |

| Time to Tolerance Development | 2 to 3 days | Following repeated dosing | [5][9] |

| Eₘₐₓ (Body Temperature Effect) | 2.2°C | In humans | [9] |

| EC₅₀ (Body Temperature Effect) | 20 ng/mL | In humans | [5][9] |

| Tolerance T₅₀ | 28 hours | In humans | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in key studies of this compound.

Preclinical Efficacy Models

This compound has demonstrated efficacy in various rodent models of pain, including inflammatory, post-operative, osteoarthritic, and bone cancer pain.[2] A common experimental workflow for these studies is as follows:

-

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

-

Induction: A subcutaneous injection of CFA into the plantar surface of the hind paw of a rodent is performed to induce localized inflammation and hyperalgesia.

-

Assessment: Mechanical allodynia is measured using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is determined. Thermal hyperalgesia is assessed using the Hargreaves test, which measures the latency of paw withdrawal from a radiant heat source.

-

Treatment: this compound or vehicle is administered orally at various doses.

-

Evaluation: Nociceptive testing is repeated at specified time points after drug administration to evaluate the analgesic effect.

-

-

Post-operative Pain Model:

-

Induction: A surgical incision is made on the plantar surface of the hind paw.

-

Assessment: Similar to the inflammatory pain model, mechanical and thermal hypersensitivity are measured.

-

Treatment and Evaluation: Follows the same procedure as the inflammatory pain model.

-

-

Osteoarthritic Pain Model (Monoiodoacetate - MIA):

-

Induction: An intra-articular injection of MIA into the knee joint is performed to induce cartilage degradation and pain.

-

Assessment: Pain is assessed by measuring changes in weight-bearing on the affected limb or through mechanical allodynia testing.

-

Treatment and Evaluation: Follows the same procedure as the other models.

-

-

Bone Cancer Pain Model:

-

Induction: Tumor cells are implanted into the intramedullary space of the femur.

-

Assessment: Pain-related behaviors, such as flinching and guarding of the affected limb, are quantified.

-

Treatment and Evaluation: Follows the same procedure as the other models.

-

Phase 1 Clinical Trial Methodology

The clinical evaluation of this compound has involved Phase 1, double-blind, randomized, placebo-controlled studies in healthy human volunteers.[3]

-

Study Design: The studies employed a double-blind, randomized, placebo-controlled design. Participants were randomized to receive either this compound or a placebo.

-

Dosing: Both single-ascending dose and multiple-dose studies were conducted. This compound was administered as either an oral solution or a solid-dispersion formulation.[3]

-

Pharmacokinetic Analysis:

-

Serial blood samples were collected at predetermined time points after dosing.

-

Plasma concentrations of this compound were determined using a validated analytical method.

-

Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ were calculated using non-compartmental analysis. Population pharmacokinetic modeling was also performed.[3]

-

-

Pharmacodynamic Assessments (Thermosensory Profile):

-

Heat Pain Threshold (HPT) and Warm Detection Threshold (WDT): These were measured on the skin (e.g., forearm) and orally using a thermal sensory analyzer. The temperature was gradually increased until the participant reported a sensation of warmth (WDT) or pain (HPT).[8]

-

Suprathreshold Heat Pain: The perceived intensity of a painful heat stimulus was rated by the participant.[8]

-

-

Safety and Tolerability:

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 receptor antagonist with a promising preclinical analgesic profile. Phase 1 clinical trials have established its pharmacokinetic profile and demonstrated target engagement through its effects on thermosensation. The on-target side effect of mild and transient hyperthermia is a key consideration for the clinical development of this class of compounds. The detailed data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on TRPV1-targeted therapies for pain management. Further clinical investigation is warranted to establish the efficacy and safety of this compound in patient populations with chronic pain conditions.

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

ABT-102: A Technical Overview of its Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a detailed large-scale asymmetric synthesis, and the pharmacological properties of this compound, intended for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea, is a small molecule with the molecular formula C21H24N4O.[3] Its chemical identifiers and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |

| Molecular Formula | C21H24N4O |

| Molecular Weight | 348.44 g/mol |

| CAS Number | 808756-71-0 |

| SMILES | CC(C)(C)c1ccc2c(CC[C@H]2NC(=O)Nc3cccc4c3cn[nH]4)c1 |

| InChIKey | TYOYXJNGINZFET-GOSISDBHSA-N |

Asymmetric Synthesis of this compound

A highly efficient and scalable asymmetric synthesis for this compound has been developed, enabling multi-kilogram production. The synthesis is convergent, involving the preparation of two key intermediates: (R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and a protected 4-aminoindazole derivative, which are then coupled to form the final urea (B33335) product.

Synthetic Pathway

References

- 1. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the TRPV1 antagonist this compound in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-102 (CAS Number: 808756-71-0): A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective TRPV1 Antagonist for Pain Management

Abstract

ABT-102 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling pathways.[1] With the CAS number 808756-71-0, this small molecule has been the subject of extensive preclinical and clinical investigation for its analgesic properties across a range of pain modalities, including inflammatory, neuropathic, and cancer-related pain.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological profile, and key experimental data. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development efforts in the field of pain therapeutics.

Chemical Properties and Structure

This compound, with the chemical formula C21H24N4O, is a white solid compound with a molecular weight of 348.44 g/mol .[3][4] Its systematic name is N-((1R)-5-(1,1-dimethylethyl)-2,3-dihydro-1H-inden-1-yl)-N'-1H-indazol-4-yl-urea.[5] The structure of this compound is characterized by a urea (B33335) linkage connecting an indazole moiety and a chiral indane group, a feature that contributes to its high potency and selectivity for the TRPV1 receptor.[6]

| Property | Value | Reference |

| CAS Number | 808756-71-0 | [3][4][7] |

| Molecular Formula | C21H24N4O | [3][4][7] |

| Molecular Weight | 348.44 g/mol | [3][4] |

| Appearance | White solid | [7] |

| Purity | >98% (HPLC) | [4] |

| Storage | -20°C Freezer | [7] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the TRPV1 receptor.[1] The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons, where it acts as a polymodal detector of noxious stimuli, including heat, protons (acidic conditions), and capsaicin (B1668287), the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the initiation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.

By binding to the TRPV1 receptor, this compound competitively inhibits the binding of its endogenous and exogenous agonists, thereby preventing channel opening and the subsequent cascade of events that lead to pain signaling. This mechanism of action is depicted in the following signaling pathway diagram.

Pharmacological Profile

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of TRPV1 receptor activation by various stimuli. It has been shown to inhibit capsaicin-evoked currents in rat dorsal root ganglion (DRG) neurons and recombinant rat TRPV1 currents with IC50 values in the low nanomolar range.[1] The compound exhibits high selectivity for TRPV1 over other TRP channels, including TRPV2, TRPV3, and TRPA1, where it shows less than 10% current inhibition at a concentration of 10 µM.

| Assay | Species | IC50 (nM) | Reference |

| Capsaicin-evoked currents (DRG neurons) | Rat | 1-16 | [1] |

| Capsaicin-evoked currents (recombinant TRPV1) | Rat | 1-16 | [1] |

| Proton-evoked currents (recombinant TRPV1) | Rat | 1-16 | [1] |

| Heat-evoked currents (recombinant TRPV1) | Rat | 1-16 | [1] |

| Off-Target Channel | Concentration Tested (µM) | % Inhibition | Reference |

| TRPV2 | 10 | <10 | |

| TRPV3 | 10 | <10 | |

| TRPA1 | 10 | <10 |

Preclinical Efficacy in Pain Models

This compound has shown significant analgesic effects in a variety of rodent models of pain. It effectively reduces both spontaneous and evoked pain behaviors in models of inflammatory, post-operative, osteoarthritic, and bone cancer pain.[2] Notably, repeated administration of this compound has been observed to enhance its analgesic activity without a corresponding increase in plasma or brain concentrations.[2]

Pharmacokinetics and Metabolism

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of this compound. Following oral administration, this compound exhibits a half-life of 7 to 11 hours, with steady-state concentrations achieved by day 5 of twice-daily dosing. The oral clearance is approximately 16 L/h, and the oral volume of distribution is around 215 L. The bioavailability of this compound is influenced by its formulation, with solid dispersion formulations showing improved bioavailability compared to a solution.

| Parameter | Value |

| Half-life (t1/2) | 7-11 hours |

| Oral Clearance | 16 L/h |

| Oral Volume of Distribution | 215 L |

| Time to Steady State | 5 days (BID dosing) |

Effect on Body Temperature

A known class effect of TRPV1 antagonists is a transient increase in core body temperature (hyperthermia). Single doses of this compound have been shown to cause a mild and self-limiting increase in body temperature.[2] However, this hyperthermic effect is significantly attenuated with repeated dosing, with tolerance developing within 2 days of twice-daily administration.[2]

Key Experimental Protocols

Measurement of Capsaicin-Evoked Currents in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the whole-cell patch-clamp technique used to measure the inhibitory effect of this compound on capsaicin-evoked currents in primary sensory neurons.

Assessment of Heat-Evoked Firing of Spinal Dorsal Horn Neurons

This in vivo electrophysiology protocol is used to evaluate the effect of this compound on the firing rate of nociceptive neurons in the spinal cord in response to a thermal stimulus.

1. Animal Preparation:

-

Anesthetize a rat (e.g., with pentobarbital).

-

Perform a laminectomy to expose the lumbar spinal cord.

-

Secure the animal in a stereotaxic frame.

2. Electrophysiological Recording:

-

Advance a recording microelectrode (e.g., a tungsten microelectrode) into the dorsal horn of the spinal cord.

-

Identify wide dynamic range (WDR) or nociceptive-specific (NS) neurons based on their response to mechanical and thermal stimuli applied to the hind paw receptive field.

3. Thermal Stimulation:

-

Apply a controlled heat stimulus to the plantar surface of the hind paw using a radiant heat source.

-

Record the baseline firing rate of the identified neuron in response to the heat stimulus.

4. Drug Administration:

-

Administer this compound either systemically (e.g., orally or intravenously) or locally (e.g., via intraplantar injection).

5. Post-Drug Recording:

-

Re-apply the heat stimulus at various time points after this compound administration.

-

Record the post-drug firing rate of the neuron.

6. Data Analysis:

-

Quantify the number of action potentials fired during the heat stimulus before and after drug administration.

-

Calculate the percent inhibition of the heat-evoked firing rate.

Clinical Development and Future Perspectives

This compound has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. These studies have generally shown the compound to be safe and well-tolerated. The primary adverse events reported are consistent with the mechanism of action of TRPV1 antagonists and include sensations of feeling hot or cold, altered taste, and oral hypoesthesia. The hyperthermic effects of this compound were found to be manageable and to diminish with repeated dosing.

The development of potent and selective TRPV1 antagonists like this compound represents a promising therapeutic strategy for the treatment of a variety of pain conditions. Further clinical investigation is warranted to establish the efficacy of this compound in patient populations with chronic pain and to fully characterize its risk-benefit profile. The insights gained from the development of this compound will undoubtedly contribute to the broader effort to bring novel, non-opioid analgesics to the market.

References

- 1. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (this compound) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Probing the coding logic of thermosensation using spinal cord calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Buy this compound (HCl salt) [smolecule.com]

- 7. researchgate.net [researchgate.net]

ABT-102: A Technical Guide for Drug Development Professionals

Introduction: ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin (B1668287), and protons (acidic conditions), making it a significant target for the development of novel analgesics.[4][5] this compound has demonstrated efficacy in preclinical models of inflammatory, osteoarthritic, post-operative, and bone cancer pain.[1][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound, with the IUPAC name (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a small molecule with a molecular weight of approximately 348.44 g/mol .[2][6][7][8] Its chemical formula is C21H24N4O.[2][3][6][7][8] The compound is a white to off-white solid and is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Detailed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H24N4O | [3][6][7][8] |

| Molecular Weight | 348.44 g/mol | [1][2][7][8] |

| IUPAC Name | 1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea | [6] |

| CAS Number | 808756-71-0 | [1][2][8] |

| Appearance | White to off-white solid | [1] |

| Purity | >98% (by HPLC) | [3][8] |

| Solubility | Soluble in DMSO | [1][2][8] |

| logP | 5.28 | [9] |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)--INVALID-LINK--NC(=O)NC3=CC=CC4=C3C=NN4 | [6] |

| InChIKey | TYOYXJNGINZFET-GOSISDBHSA-N | [6] |

Pharmacological Profile

This compound is a highly potent antagonist of the TRPV1 receptor with IC50 values in the low nanomolar range.[2] It reversibly inhibits the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons.[10]

| Parameter | Value | Species/Assay Condition | Source |

| IC50 | 5-7 nM | In vitro TRPV1 antagonism | [2] |

| IC50 | 1-16 nM | Inhibition of TRPV1 activation by various stimuli | [10] |

| IC50 | 123 nM | Blockade of capsaicin-induced TRPV1 activation (S-enantiomer) | [11] |

| Ki (CAP) | 0.4-0.5 nM | Antagonism of capsaicin activation | [12] |

Mechanism of Action: TRPV1 Antagonism

The primary mechanism of action of this compound is the blockade of the TRPV1 ion channel. In pathological conditions such as inflammation and nerve injury, the expression and sensitivity of TRPV1 receptors on sensory neurons are upregulated. Various inflammatory mediators can sensitize the channel, lowering its activation threshold. When activated by stimuli like heat or capsaicin, the channel opens, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. This compound binds to the TRPV1 receptor, preventing its activation and the subsequent downstream signaling cascade, thereby producing an analgesic effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. ABT 102 | 808756-71-0 | TRP/TRPV Channel | MOLNOVA [molnova.com]

- 4. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (this compound) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abt 102 | C21H24N4O | CID 11256560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. aobious.com [aobious.com]

- 9. The amorphous solid dispersion of the poorly soluble this compound forms nano/microparticulate structures in aqueous medium: impact on solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ebiohippo.com [ebiohippo.com]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

ABT-102: A Potent and Selective TRPV1 Antagonist for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the signaling pathways of inflammatory, neuropathic, and osteoarthritic pain.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, preclinical efficacy in various pain models, and key experimental protocols for its evaluation. The information presented is intended to guide researchers and drug development professionals in their exploration of TRPV1 antagonism as a therapeutic strategy for pain management.

The TRPV1 receptor, a non-selective cation channel, is activated by a variety of noxious stimuli, including heat, protons (low pH), and endogenous lipid ligands like anandamide. It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain. Consequently, blocking the TRPV1 receptor with antagonists like this compound presents a promising approach for the development of novel analgesics.[1][2]

Mechanism of Action

This compound, chemically identified as (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a highly potent and selective antagonist of the TRPV1 receptor.[1] It effectively blocks the activation of the TRPV1 channel by various stimuli, thereby inhibiting the downstream signaling cascade that leads to pain perception.

The following diagram illustrates the signaling pathway of the TRPV1 receptor and the inhibitory action of this compound.

Pharmacological Properties

This compound exhibits high affinity and potency for the TRPV1 receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.

In Vitro Potency

The potency of this compound has been determined using in vitro assays measuring the inhibition of TRPV1 activation.

| Compound | Assay | Species | IC50 (nM) |

| This compound | Capsaicin-induced Ca2+ influx | Human (recombinant) | 1 - 16 |

| (S)-ABT-102 | Not Specified | Not Specified | 123 |

Table 1: In Vitro Potency of this compound and its S-enantiomer.[2][3]

Preclinical Efficacy in Pain Models

This compound has demonstrated significant analgesic effects in a variety of rodent models of pain, highlighting its broad potential for treating different pain states.[1][2]

Inflammatory Pain

In models of inflammatory pain, such as the carrageenan-induced thermal hyperalgesia model in rats, this compound has been shown to effectively reverse the heightened sensitivity to heat.

Post-Operative Pain

This compound has also shown efficacy in reducing pain behaviors in rodent models of post-operative pain.[1][2]

Osteoarthritic Pain

The analgesic effects of this compound have been observed in animal models of osteoarthritis, suggesting its potential for treating this chronic pain condition.[1][2]

Bone Cancer Pain

Furthermore, this compound has been reported to be effective in blocking nociception in rodent models of bone cancer pain.[1][2]

The following table summarizes the preclinical efficacy of this compound in various pain models. A notable finding is that repeated administration of this compound can enhance its analgesic activity without a corresponding increase in plasma or brain concentrations.[1][2]

| Pain Model | Species | Key Finding |

| Inflammatory Pain | Rodent | Effective in blocking nociception. |

| Post-Operative Pain | Rodent | Decreased spontaneous and evoked pain behaviors. Analgesic activity enhanced with repeated dosing. |

| Osteoarthritic Pain | Rodent | Decreased spontaneous and evoked pain behaviors. Analgesic activity enhanced with repeated dosing. |

| Bone Cancer Pain | Rodent | Decreased spontaneous and evoked pain behaviors. Analgesic activity enhanced with repeated dosing. |

Table 2: Summary of Preclinical Efficacy of this compound in Rodent Pain Models.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving this compound.

In Vitro Functional Assay: Calcium Influx Imaging

This protocol describes a common method for assessing the antagonist activity of compounds like this compound on the TRPV1 receptor.

In Vivo Pain Model: Carrageenan-Induced Thermal Hyperalgesia in Rats

This protocol details a standard in vivo model for evaluating the efficacy of analgesic compounds in inflammatory pain.

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling for several days prior to the experiment.

-

Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each rat. The heat source is calibrated to elicit a withdrawal response in approximately 10-12 seconds in naive animals.

-

Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the plantar surface of the right hind paw.

-

Drug Administration: this compound or vehicle is administered orally at various doses at a specified time point after carrageenan injection.

-

Assessment of Thermal Hyperalgesia: Paw withdrawal latencies to the radiant heat source are measured at multiple time points after drug administration.

-

Data Analysis: The percentage reversal of thermal hyperalgesia is calculated for each dose of this compound, and an ED50 value is determined.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in humans have shown that this compound has a half-life of 7 to 11 hours, with steady-state concentrations achieved by day 5 of twice-daily dosing.[4] Population pharmacokinetic analysis of data from three Phase 1 trials indicated that a one-compartment model with a transit compartment for absorption and first-order elimination best described the data.[4]

| Parameter | Value |

| Oral Clearance | 16 L/h |

| Oral Volume of Distribution | 215 L |

| Half-life | 7 - 11 hours |

Table 3: Population Pharmacokinetic Parameters of this compound in Healthy Volunteers.[4]

Clinical Development and Side Effects

This compound has undergone Phase 1 clinical trials in healthy volunteers.[2][4] A common side effect observed with TRPV1 antagonists is an increase in core body temperature (hyperthermia). A single dose of this compound produced a self-limiting increase in core body temperature that remained within the normal range.[1][2] Notably, this hyperthermic effect was found to tolerate (attenuate) following repeated twice-daily dosing for two days.[1][2] In contrast, the analgesic activity of TRPV1 antagonists like this compound appears to be enhanced with repeated administration.[1][2]

The following diagram illustrates the logical progression of this compound from a preclinical candidate to clinical evaluation.

Conclusion

This compound is a potent and selective TRPV1 antagonist with demonstrated efficacy in a range of preclinical pain models. Its unique pharmacological profile, including the enhancement of analgesic activity and tolerance to hyperthermic effects with repeated dosing, makes it a valuable research tool and a promising candidate for further investigation in the development of novel pain therapeutics. This guide provides a foundational understanding of this compound for researchers and clinicians working to address the significant unmet medical need for effective and safe pain management.

References

- 1. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (this compound) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repeated dosing of this compound, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of ABT-102: A Potent and Selective TRPV1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ABT-102, chemically identified as (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin (B1668287), the pungent component of chili peppers. Its activation on sensory neurons plays a crucial role in the signaling of inflammatory and neuropathic pain. Consequently, antagonism of TRPV1 has been a focal point for the development of novel analgesic agents. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its pharmacological properties, preclinical efficacy, and clinical development. The document includes structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction to TRPV1 and its Role in Pain Signaling

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a tetrameric ion channel predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons. It functions as a polymodal sensor for a variety of pain-inducing stimuli. The activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system. In pathological conditions such as inflammation and nerve injury, the expression and sensitivity of TRPV1 channels are upregulated, contributing to chronic pain states like thermal hyperalgesia and allodynia. The critical role of TRPV1 in pain pathways has made it an attractive target for the development of new analgesics.

The Discovery of this compound

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) optimization of an N-indazole-N'-benzyl urea (B33335) series of compounds. Researchers aimed to enhance in vitro potency and improve drug-like properties. A key modification was the replacement of the flexible benzyl (B1604629) group with a rigid indan (B1671822) moiety, which led to a significant increase in potency and improved pharmacokinetic characteristics. Extensive evaluation of various analogs for their pharmacological, pharmacokinetic, and toxicological profiles led to the identification of (R)-7, which was subsequently named this compound, as a promising clinical candidate.[1]

Lead Optimization Workflow

The journey from a hit compound to the clinical candidate this compound involved a rigorous lead optimization process. This iterative cycle of design, synthesis, and testing aimed to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Mechanism of Action and In Vitro Pharmacology

This compound is a competitive antagonist of the TRPV1 receptor.[2] It potently inhibits the activation of human and rat TRPV1 by a variety of agonists, including capsaicin, N-arachidonyl dopamine, anandamide, and protons (low pH).[2] This broad-spectrum antagonism demonstrates its ability to block multiple modes of TRPV1 activation.

TRPV1 Signaling Pathway

The activation of the TRPV1 channel initiates a cascade of intracellular events, primarily driven by the influx of calcium. This increase in intracellular calcium leads to the activation of various downstream signaling molecules, contributing to neuronal sensitization and the release of pro-inflammatory neuropeptides.

In Vitro Potency and Selectivity

This compound demonstrates high potency in inhibiting TRPV1 activation across different assays and species.

| Parameter | Species | Assay Type | Agonist | Value | Reference |

| IC50 | Human | Calcium Influx | Capsaicin | 5-7 nM | [2] |

| Human | Calcium Influx | N-arachidonyl dopamine | 5-7 nM | [2] | |

| Human | Calcium Influx | Anandamide | 5-7 nM | [2] | |

| Human | Calcium Influx | Protons (pH 5.0) | 5-7 nM | [2] | |

| Rat | Electrophysiology (DRG neurons) | Capsaicin | 1-16 nM | [2] | |

| Rat | Electrophysiology (recombinant) | Capsaicin | 1-16 nM | [2] | |

| Rat | Electrophysiology (recombinant) | Protons (pH 5.0) | 1-16 nM | [2] | |

| Rat | Electrophysiology (recombinant) | Heat | 1-16 nM | [2] | |

| pA2 | Human | Calcium Influx | Capsaicin | 8.344 | [2] |

Table 1: In Vitro Potency of this compound against TRPV1.

This compound exhibits high selectivity for TRPV1 over other TRP channels and a wide range of other receptors, ion channels, and transporters, indicating a low potential for off-target effects.[2]

Preclinical Pharmacology

This compound has demonstrated robust analgesic efficacy in a variety of rodent models of inflammatory, neuropathic, and cancer-related pain.

Efficacy in Inflammatory Pain Models

In the carrageenan-induced thermal hyperalgesia model in rats, oral administration of this compound produced a dose-dependent reversal of thermal hyperalgesia. In the complete Freund's adjuvant (CFA) model of chronic inflammatory pain, this compound also demonstrated significant analgesic effects.[3] Repeated dosing of this compound for 5-12 days was found to enhance its analgesic activity in models of post-operative and osteoarthritic pain without accumulation in plasma or brain.[3]

Efficacy in Neuropathic and Cancer Pain Models

This compound has shown efficacy in preclinical models of neuropathic pain.[4] Furthermore, in a model of bone cancer pain , this compound decreased both spontaneous pain behaviors and those evoked by thermal and mechanical stimuli.[3]

| Model | Species | Pain Type | Efficacy Endpoint | Key Finding | Reference |

| Carrageenan | Rat | Inflammatory | Thermal Hyperalgesia | Dose-dependent reversal | [3] |

| Complete Freund's Adjuvant (CFA) | Rat | Inflammatory | Thermal & Mechanical Allodynia | Significant analgesia | [3] |

| Post-operative Pain | Rat | Nociceptive | Spontaneous & Evoked Pain | Enhanced efficacy with repeated dosing | [3] |

| Osteoarthritic Pain | Rat | Chronic | Spontaneous & Evoked Pain | Enhanced efficacy with repeated dosing | [3] |

| Bone Cancer Pain | Rodent | Cancer | Spontaneous & Evoked Pain | Reduction in pain behaviors | [3][4] |

Table 2: Preclinical Efficacy of this compound in Various Pain Models.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs demonstrated that this compound has good oral bioavailability and drug-like properties.

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Rat | Oral | 10 mg/kg | ~300 | ~2 | ~1500 | ~30 |

| Dog | Oral | 1 mg/kg | ~100 | ~1 | ~500 | ~50 |

Table 3: Representative Preclinical Pharmacokinetic Parameters of this compound (Data are approximate values compiled from publicly available information and may not represent specific study results).

Clinical Development

This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers.

Phase 1 Clinical Trials

Three Phase 1, double-blind, randomized, placebo-controlled studies were conducted with both single and multiple ascending doses of this compound using both a solution and a solid-dispersion formulation.

Pharmacokinetics in Humans: this compound exhibited dose- and time-linear pharmacokinetics. The half-life ranged from 7 to 11 hours, with steady state being achieved by day 5 of twice-daily dosing. A one-compartment model with a transit compartment for absorption and first-order elimination best described the pharmacokinetic data.

| Formulation | Dose | Cmax (ng/mL) | AUC∞ (ng·h/mL) | T1/2 (h) |

| Solution | 2 mg (single) | 4.9 ± 1.7 | 40.5 ± 12.1 | 7-11 |

| Solution | 40 mg (single) | 73 ± 24 | 743 ± 187 | 7-11 |

| Solid-Dispersion (Melt-extrusion) | 2 mg (single, non-fasting) | 7.5 ± 2.3 | 116 ± 35 | 7-11 |

Table 4: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers.[5][6]

Thermosensory Effects: In a multiple-dose study, this compound produced significant, dose-dependent increases in heat pain thresholds and reduced the painfulness of suprathreshold heat stimuli on both oral and cutaneous surfaces.[7] For the 4 mg twice-daily dose, the mean increase in oral heat pain threshold was 4.4°C by day 5.[7] These effects were reversible, with thermosensation returning to baseline by day 10.[7]

Effect on Body Temperature: A known on-target effect of TRPV1 antagonists is a transient increase in core body temperature. This compound produced a modest, dose-dependent increase in body temperature. The effect was estimated to be between 0.6 to 0.8°C at exposures predicted to be analgesic.[8] Importantly, this hyperthermic effect attenuated within 2 to 3 days of continuous dosing.[8]

Experimental Protocols

In Vitro Calcium Influx Assay (FLIPR)

This protocol describes a typical high-throughput screening assay to measure the antagonist activity of compounds at the TRPV1 receptor.

Objective: To determine the IC50 of a test compound (e.g., this compound) against capsaicin-induced calcium influx in a cell line stably expressing human TRPV1.

Materials:

-

HEK293 cells stably expressing human TRPV1 (HEK-hTRPV1)

-

Culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Black-walled, clear-bottom 96- or 384-well microplates

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Test compound (this compound)

-

TRPV1 agonist (Capsaicin)

-

Positive control antagonist (e.g., Capsazepine)

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Seed HEK-hTRPV1 cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compound, positive control, and agonist in assay buffer at a concentration that is 5-10x the final desired concentration.

-

Assay Measurement:

-

Place the cell plate and compound plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument adds the test compound or control antagonist to the wells. Incubate for a predetermined time (e.g., 10-20 minutes).

-

The instrument then adds the capsaicin solution to all wells to stimulate the TRPV1 channels.

-

Continue recording the fluorescence intensity for 2-3 minutes to capture the peak calcium influx.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage inhibition of the capsaicin response at each concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on TRPV1 currents in isolated dorsal root ganglion (DRG) neurons.

Objective: To measure the inhibition of capsaicin-evoked currents by this compound in primary sensory neurons.

Materials:

-

Isolated DRG neurons from rats.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

-

Micromanipulator.

-

Perfusion system.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

-

Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH 7.2).

-

Capsaicin and this compound solutions in external solution.

Procedure:

-

Neuron Preparation: Isolate DRG neurons from rats using established enzymatic and mechanical dissociation protocols. Plate the neurons on coated coverslips and allow them to adhere.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip with neurons to the recording chamber and perfuse with external solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the membrane to achieve whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply a voltage ramp or step protocol to establish a baseline current.

-

Perfuse the cell with a known concentration of capsaicin to activate TRPV1 and record the inward current.

-

Wash out the capsaicin to allow the current to return to baseline.

-

Pre-incubate the neuron with this compound for 1-2 minutes.

-

Co-apply capsaicin and this compound and record the resulting current.

-

-

Data Analysis: Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of this compound. Calculate the percentage inhibition to determine the effect of this compound.

Conclusion

This compound is a potent and selective TRPV1 antagonist that has demonstrated a promising preclinical profile as a novel analgesic. Its discovery was guided by a well-executed lead optimization strategy. In early clinical trials, this compound showed evidence of target engagement with predictable and manageable on-target effects, such as a transient increase in body temperature. The comprehensive data gathered on this compound, from its in vitro pharmacology to its effects in humans, provides a valuable case study for the development of TRPV1-targeted therapeutics. This technical guide serves as a detailed resource for understanding the discovery and development of this important research compound.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by this compound in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the TRPV1 antagonist this compound on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the process of lead optimization? [synapse.patsnap.com]

- 8. drugtargetreview.com [drugtargetreview.com]

ABT-102: A Technical Guide to its Selectivity for the TRPV1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key integrator of noxious stimuli. This document provides an in-depth technical overview of the selectivity profile of this compound for the human TRPV1 receptor. It includes a comprehensive summary of its activity against other TRP channels and a broad panel of off-target receptors and ion channels. Detailed methodologies for the key experimental assays used to determine this selectivity are provided, along with visual representations of the experimental workflow and the relevant signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel analgesics and therapies targeting the TRPV1 receptor.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons. It is activated by a variety of stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions. Its role as a crucial molecular integrator of pain and inflammation has made it a prime target for the development of novel analgesic drugs.

This compound, (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, emerged from a dedicated drug discovery program as a potent and selective TRPV1 antagonist.[1] Preclinical studies have demonstrated its efficacy in various models of inflammatory, neuropathic, and osteoarthritic pain.[2][3] A critical aspect of the drug development process for any targeted therapeutic is the comprehensive characterization of its selectivity. This ensures that the desired therapeutic effect is achieved with minimal off-target interactions, thereby reducing the potential for adverse effects. This technical guide focuses specifically on the selectivity profile of this compound for the TRPV1 receptor.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed against a panel of other TRP channels and a wide array of other molecular targets, including receptors, ion channels, and transporters. The following tables summarize the quantitative data from these screening assays.

Potency at Human TRPV1 Receptor

This compound demonstrates high potency in inhibiting the activation of the human TRPV1 receptor by various agonists.

| Assay Type | Agonist | IC50 (nM) | Reference |

| Ca2+ influx in HEK293 cells | Capsaicin | 5 - 7 | [1] |

| Ca2+ influx in HEK293 cells | N-arachidonyl dopamine | 5 - 7 | [1] |

| Ca2+ influx in HEK293 cells | Anandamide | 5 - 7 | [1] |

| Ca2+ influx in HEK293 cells | Protons (pH 5) | 5 - 7 | [1] |

| Electrophysiology (whole-cell patch clamp) in rat DRG neurons | Capsaicin | 1 - 16 | [1] |

Table 1: Potency of this compound at the human and rat TRPV1 receptor.

Selectivity against other TRP Channels

This compound exhibits high selectivity for TRPV1 over other members of the TRP channel family.

| TRP Channel | Assay Type | This compound Concentration Tested (µM) | % Inhibition | Reference |

| TRPA1 | Ca2+ influx | 10 | < 20 | [1] |

| TRPM8 | Ca2+ influx | 10 | < 20 | [1] |

| TRPV2 | Not specified | 10 | < 20 | [1] |

| TRPV3 | Not specified | 10 | < 20 | [1] |

| TRPV4 | Not specified | 10 | < 20 | [1] |

Table 2: Selectivity of this compound against other TRP channels.

Off-Target Selectivity Panel (CEREP)

A comprehensive screen of this compound against a broad panel of receptors, ion channels, and transporters revealed a high degree of selectivity. The compound was tested at a concentration of 10 µM.

| Target Class | Number of Targets Tested | Targets with >50% Inhibition at 10 µM |

| Receptors | > 70 | 0 |

| Ion Channels | > 20 | 0 |

| Transporters | > 10 | 0 |

Table 3: Summary of this compound off-target screening results. For a complete list of targets, refer to the primary literature.

Experimental Protocols

The following sections detail the methodologies employed to generate the quantitative selectivity data for this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells were used for the heterologous expression of the human TRPV1 channel.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient expression, cells were transfected with a plasmid containing the full-length human TRPV1 cDNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol. Assays were typically performed 24-48 hours post-transfection. For stable cell lines, cells were selected and maintained under appropriate antibiotic pressure.

Intracellular Calcium Influx Assay (FLIPR)

This high-throughput assay was used to determine the potency of this compound in blocking agonist-induced TRPV1 activation.

-

Cell Plating: HEK293 cells stably expressing human TRPV1 were plated into 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: The plate was then transferred to a Fluorometric Imaging Plate Reader (FLIPR). This compound, at various concentrations, was added to the wells and pre-incubated for a specified period.

-

Agonist Stimulation and Data Acquisition: An agonist solution (e.g., capsaicin) was then added to the wells, and the resulting change in fluorescence intensity, corresponding to the influx of intracellular calcium, was measured kinetically.

-

Data Analysis: The concentration-response curves for this compound inhibition were generated, and IC50 values were calculated using a four-parameter logistic equation.

Whole-Cell Patch Clamp Electrophysiology

This technique was employed to provide a more direct measure of the inhibitory effect of this compound on TRPV1 ion channel currents.

-

Cell Preparation: Dorsal Root Ganglion (DRG) neurons were acutely dissociated from rats, or HEK293 cells expressing recombinant TRPV1 were used.

-

Recording Configuration: The whole-cell patch-clamp configuration was established using glass micropipettes with a resistance of 3-5 MΩ.

-

Solutions:

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

-

Data Acquisition: Cells were voltage-clamped at a holding potential of -60 mV. TRPV1 currents were evoked by the application of an agonist (e.g., capsaicin) or a physical stimulus (e.g., heat ramp). This compound was perfused into the bath at various concentrations to determine its inhibitory effect on the evoked currents.

-

Data Analysis: The amplitude of the evoked currents in the presence and absence of this compound was measured, and concentration-inhibition curves were constructed to determine the IC50 value.

Visualizations

Experimental Workflow for Selectivity Profiling

Caption: Experimental workflow for determining the selectivity of this compound.

TRPV1 Signaling Pathway and Antagonism by this compound

Caption: Simplified signaling pathway of TRPV1 activation and its antagonism by this compound.

Conclusion

The comprehensive selectivity profiling of this compound demonstrates its high potency and selectivity for the TRPV1 receptor. The compound exhibits minimal activity against other TRP channels and a broad panel of off-target receptors and ion channels at concentrations significantly higher than its IC50 for TRPV1. This high degree of selectivity is a critical attribute for a therapeutic candidate, suggesting a lower likelihood of off-target mediated side effects. The data presented in this technical guide, along with the detailed experimental protocols, provide a robust foundation for researchers and drug development professionals working on the advancement of TRPV1-targeted therapies.

References

The Clinical Odyssey of ABT-102: A TRPV1 Antagonist's Journey

An In-depth Technical Guide on the Clinical Trial History of ABT-102

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, emerged from the laboratories of Abbott (now AbbVie) as a promising non-opioid analgesic candidate. The TRPV1 receptor, a key player in pain and temperature sensation, presented a compelling target for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the clinical trial history of this compound, detailing its journey from preclinical promise to its eventual, though unconfirmed, discontinuation. We will delve into the experimental protocols of its key clinical trials, present available quantitative data in a structured format, and visualize the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the Heat and Pain Receptor

This compound exerts its pharmacological effects by competitively binding to and inhibiting the TRPV1 receptor. This receptor is a non-selective cation channel predominantly expressed on sensory neurons. It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers. Activation of TRPV1 leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a pain signal that is transmitted to the central nervous system. By blocking this receptor, this compound was designed to prevent the initiation of these pain signals, thereby offering an analgesic effect.

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 receptor by various stimuli and its subsequent downstream signaling, which is inhibited by this compound.

Caption: TRPV1 receptor activation by various stimuli and its inhibition by this compound.

Preclinical Development

Preclinical studies in various animal models of pain demonstrated the analgesic potential of this compound. It showed efficacy in models of inflammatory, neuropathic, and osteoarthritic pain. A notable finding from these studies was that repeated administration of this compound led to an enhanced analgesic effect. Furthermore, a dose-dependent, transient increase in core body temperature (hyperthermia) was observed, a known on-target effect of TRPV1 antagonists. Encouragingly, this hyperthermic effect was shown to attenuate with repeated dosing.[1]

Clinical Development: Phase 1 Trials

The clinical development of this compound progressed to Phase 1 trials in healthy human volunteers to evaluate its safety, tolerability, and pharmacokinetics. At least three Phase 1 studies have been reported in the literature. These studies were crucial in understanding the compound's behavior in humans and the translation of preclinical findings.

Summary of Phase 1 Clinical Trials

The following table summarizes the key aspects of the known Phase 1 clinical trials of this compound.

| Trial Identifier | Study Design | Population | Dosage Forms & Regimens | Key Objectives | Status |

| NCT00854659 and others | Randomized, double-blind, placebo-controlled, single and multiple ascending dose | Healthy Volunteers | Oral solution and solid dispersion formulations. Single doses from 2 mg to 40 mg. Multiple doses from 1 mg to 8 mg twice daily for 7 days. | To assess the safety, tolerability, and pharmacokinetics of this compound. To evaluate the effect of this compound on thermosensory function. | Completed |

Experimental Protocol: Representative Phase 1 Multiple Ascending Dose Study (based on NCT00854659)

The following provides a detailed methodology for a representative Phase 1 multiple ascending dose trial of this compound.[2]

1. Study Design:

-

Randomized, double-blind, placebo-controlled, parallel-group design.

-

Multiple ascending dose cohorts.

2. Participant Population:

-

Healthy adult male and female volunteers.

-

Inclusion criteria: Good general health as determined by medical history, physical examination, and laboratory tests.

-

Exclusion criteria: Significant medical conditions, use of concomitant medications, history of drug or alcohol abuse.

3. Investigational Product and Placebo Administration:

-

This compound administered as an oral solution or solid dispersion formulation.

-

Placebo matched in appearance and taste to the active drug.

-

Doses administered twice daily for a period of 7 days.

4. Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis). Core body temperature was continuously monitored.

-

Pharmacokinetics: Serial blood samples were collected at predefined time points after single and multiple doses to determine plasma concentrations of this compound and its metabolites. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.

-

Pharmacodynamics (Thermosensory Testing):

-

Quantitative Sensory Testing (QST): To assess warm detection thresholds (WDT) and heat pain thresholds (HPT) on the skin.

-

Contact Heat Evoked Potentials (CHEPs): To objectively measure the central processing of painful heat stimuli.

-

Oral Heat Sensitivity: Assessed using a warm liquid challenge.

-

Experimental Workflow: Phase 1 Clinical Trial of this compound

The diagram below outlines the typical workflow for a participant in a Phase 1 clinical trial of this compound.

Caption: Workflow of a typical Phase 1 clinical trial for this compound.

Quantitative Data from Phase 1 Trials

The Phase 1 trials of this compound generated crucial quantitative data regarding its pharmacokinetics and pharmacodynamics.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Notes |

| Oral Bioavailability | Low to moderate | Formulation dependent. |

| Tmax (Time to Peak Concentration) | ~2-4 hours | |

| Half-life (t1/2) | ~7-11 hours | |

| Clearance (CL/F) | ~16 L/h | For the solid dispersion formulation. |

| Volume of Distribution (Vd/F) | ~215 L | For the solid dispersion formulation. |

| Dose Proportionality | Linear pharmacokinetics observed over the dose ranges studied. |

Data compiled from published pharmacokinetic analyses.

Table 2: Pharmacodynamic Effects of this compound on Thermosensory Function

| Parameter | Effect | Magnitude (at 4mg BID) |

| Heat Pain Threshold (HPT) | Increased | Significant increase, indicating reduced sensitivity to heat pain. |

| Warm Detection Threshold (WDT) | Increased | Significant increase, indicating reduced ability to detect warmth. |

| Suprathreshold Heat Pain | Decreased | Reduced pain ratings to noxious heat stimuli. |

| Core Body Temperature | Increased | Mean increase of approximately 0.5-1.0°C. The effect was transient and attenuated with repeated dosing.[3][4] |

Data from a multiple-dose study in healthy volunteers.[2]

Discontinuation of Clinical Development

While there has been no official press release from Abbott or AbbVie detailing the discontinuation of the this compound clinical development program, the absence of any published data on Phase 2 or Phase 3 trials strongly suggests that its development was halted after the initial Phase 1 studies. The last significant publications on this compound's clinical progress appeared around 2011-2012.

The likely reason for the discontinuation of this compound's development is the challenging side-effect profile common to the TRPV1 antagonist class, primarily the on-target effect of hyperthermia. While the temperature elevation observed with this compound was modest and attenuated with repeated dosing, the risk of more severe hyperthermia, especially in patient populations, may have been deemed too high. Additionally, the impairment of heat sensation, while an indicator of target engagement, raises safety concerns regarding the potential for burns. These challenges have been a significant hurdle for the entire field of TRPV1 antagonist development.

Conclusion